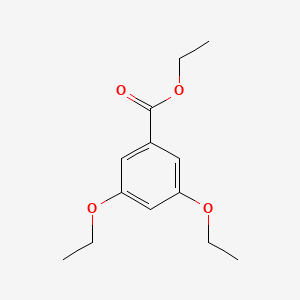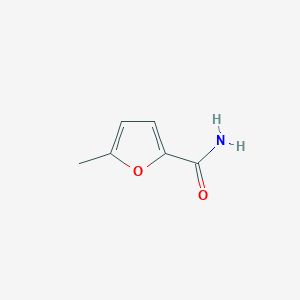
(S)-3-hydroxypiperidin-2-one
Overview
Description
(S)-3-Hydroxypiperidin-2-one is a chiral compound with the molecular formula C5H9NO2 It is a derivative of piperidine, featuring a hydroxyl group at the third position and a ketone group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-3-Hydroxypiperidin-2-one can be synthesized through several methods. One common approach involves the reduction of 3-piperidone using a chiral catalyst to ensure the desired stereochemistry. Another method includes the hydroxylation of 2-piperidone using specific oxidizing agents under controlled conditions to introduce the hydroxyl group at the third position.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The reaction conditions typically include elevated temperatures and pressures to facilitate the reduction and hydroxylation reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 2,3-diketopiperidine.
Reduction: The ketone group can be reduced to form (S)-3-hydroxypiperidine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 2,3-Diketopiperidine.
Reduction: (S)-3-Hydroxypiperidine.
Substitution: Various substituted piperidones depending on the reagent used.
Scientific Research Applications
(S)-3-Hydroxypiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with chiral centers.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to neurotransmitters or other bioactive molecules. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
®-3-Hydroxypiperidin-2-one: The enantiomer of (S)-3-hydroxypiperidin-2-one with different stereochemistry.
2-Piperidone: Lacks the hydroxyl group at the third position.
3-Piperidone: Lacks the hydroxyl group and has a ketone group at the third position.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both hydroxyl and ketone functional groups
Properties
IUPAC Name |
(3S)-3-hydroxypiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLZUPYJFFNRR-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415363 | |
| Record name | (S)-3-hydroxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74954-71-5 | |
| Record name | (S)-3-hydroxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (S)-3-hydroxypiperidin-2-one considered a valuable building block in organic chemistry?
A1: this compound and its derivatives are considered important chiral building blocks for several reasons. First, this molecule contains a chiral center, making it a valuable starting material for synthesizing other chiral compounds. Second, the presence of both a hydroxyl group and a lactam ring allows for diverse chemical modifications, increasing its versatility in building complex molecules. Finally, the described synthesis [, ] starts from L-glutamic acid, a readily available and inexpensive chiral starting material, making this a potentially cost-effective route to valuable chiral compounds.
Q2: What is the key chemical strategy described in the paper for synthesizing this compound?
A2: The research highlights a novel synthetic pathway for this compound, starting from a known lactone easily derived from L-glutamic acid [, ]. A key step in this synthesis involves a chemoselective amidation of a lactone-ester intermediate (compound 5 in the paper). This is then followed by a one-pot procedure using borane, achieving reductive decomplexation, N-debenzylation, and cyclization to yield the target compound. This efficient approach offers a new route to this valuable chiral building block.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Fluorophenyl)thio]-5-nitroaniline](/img/structure/B1312056.png)






![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B1312076.png)
![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B1312085.png)
![5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1312086.png)
![2-[3-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B1312088.png)
![(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate](/img/structure/B1312089.png)

